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molecular formula C13H20N2O B8284387 (3-Amino-4-(cyclohexylamino)phenyl)methanol

(3-Amino-4-(cyclohexylamino)phenyl)methanol

Cat. No. B8284387
M. Wt: 220.31 g/mol
InChI Key: GQXKBCFXZPDXKV-UHFFFAOYSA-N
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Patent
US08293923B2

Procedure details

To (4-cyclohexylamino-3-nitro-phenyl)methanol (1.46 g, 0.0058 mol) in ethanol (35 mL, 0.6 mol) was added 5% Pd/C (0.20 g, 0.00009 mol). The mixture was flushed with hydrogen then stirred for 2 hr at room temperature under 1 atm of hydrogen. The reaction mixture was concentrated and the residue purified by flash chromatography with a gradient from 40 to 100 percent ethyl acetate in hexanes to provide 1.010 g the title compound.
Quantity
1.46 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([CH2:14][OH:15])=[CH:10][C:9]=2[N+:16]([O-])=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O)C>[Pd]>[NH2:16][C:9]1[CH:10]=[C:11]([CH2:14][OH:15])[CH:12]=[CH:13][C:8]=1[NH:7][CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1.46 g
Type
reactant
Smiles
C1(CCCCC1)NC1=C(C=C(C=C1)CO)[N+](=O)[O-]
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
then stirred for 2 hr at room temperature under 1 atm of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was flushed with hydrogen
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography with a gradient from 40 to 100 percent ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C=CC1NC1CCCCC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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